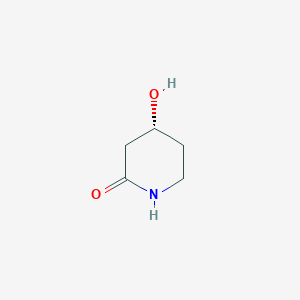

(R)-4-Hydroxy-piperidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCAKTIAKXMBQF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)C[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649691 | |

| Record name | (4R)-4-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051316-41-6 | |

| Record name | (4R)-4-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Hydroxy-piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-4-Hydroxy-piperidin-2-one chemical properties

An In-depth Technical Guide on (R)-4-Hydroxy-piperidin-2-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is a chiral heterocyclic compound belonging to the piperidinone family. Its structure incorporates a hydroxyl group at the 4-position of a piperidin-2-one ring, conferring stereospecific properties that are of significant interest in the synthesis of complex molecules and pharmaceutical intermediates.

Physicochemical Data

Quantitative data for this compound and its corresponding racemate are summarized below. It is important to note that while specific experimental data for the (R)-enantiomer is limited in publicly accessible literature, computed properties and data for the racemic mixture provide valuable reference points.

| Property | Value | Reference |

| IUPAC Name | (4R)-4-hydroxypiperidin-2-one | |

| Synonyms | (R)-4-Hydroxypiperidin-2-one | |

| CAS Number | 1051316-41-6 | |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Exact Mass | 115.063328530 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 49.3 Ų | Computed by Cactvs[1] |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[1] |

| Rotatable Bond Count | 0 | Computed by Cactvs[1] |

Synthesis and Experimental Protocols

The synthesis of chiral 4-hydroxy-piperidin-2-one is a key step for its use as a building block. While specific protocols for the asymmetric synthesis of the (R)-enantiomer are proprietary or not widely published, a common method for producing the racemic mixture involves the reduction of a dione precursor.

Synthesis of Racemic 4-Hydroxy-2-piperidone

A representative experimental protocol for the synthesis of racemic 4-hydroxy-2-piperidone is the reduction of piperidine-2,4-dione using a chemical reducing agent.

Experimental Protocol:

-

Reaction Setup: A solution of piperidine-2,4-dione (1 g, 8.8 mmol) is prepared in methanol (25 mL) and cooled to 0°C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄) (1 g, 26.55 mmol) is added slowly to the cooled solution.

-

Reaction: The reaction mixture is stirred at room temperature overnight.

-

Workup: The solvent is removed by distillation under reduced pressure.

-

Purification: The resulting residue is purified by silica gel column chromatography, using a mobile phase of dichloromethane/methanol (5:1, v/v).

-

Yield: This process affords 4-hydroxy-2-piperidone as a yellow solid with a reported yield of 87%.

This protocol is adapted from patent literature describing the synthesis of the racemic mixture.

General Synthesis Workflow

The following diagram illustrates the general workflow for the chemical reduction of piperidine-2,4-dione.

Biological Significance and Applications

The piperidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Derivatives of piperidin-4-one, a closely related structure, have demonstrated a broad range of pharmacological activities.

Known Activities of Piperidinone Derivatives

-

Antimicrobial Agents: Certain piperidin-4-one derivatives have shown significant in vitro antibacterial and antifungal activity.[2]

-

Antitumor Properties: The piperidin-4-one core is found in mimics of curcumin that exhibit antiproliferative properties against various cancer cell lines, including breast and pancreatic cancer.[3][4]

-

Analgesic Activity: The piperidine ring is a core component of many analgesics. Various synthetic derivatives of 4-hydroxypiperidine have been synthesized and screened for their pain-relief potential.[5]

-

Anti-inflammatory Effects: Some N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been shown to possess anti-inflammatory properties by inhibiting inflammatory cytokines like IL-6 and TNF-α.[3]

The presence of a chiral center in this compound makes it a valuable building block for creating stereospecific drugs, potentially leading to improved efficacy and reduced off-target effects compared to racemic mixtures.

Role as a Synthetic Intermediate

This compound serves as a versatile synthetic intermediate. Its functional groups—a secondary amine (within the lactam), a hydroxyl group, and a carbonyl group—allow for a variety of chemical modifications, making it a key component in the synthesis of more complex pharmaceutical agents.

The logical relationship for its application in drug development can be visualized as follows:

References

- 1. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. caymanchem.com [caymanchem.com]

- 4. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 5. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data of (R)-4-Hydroxy-piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Hydroxy-piperidin-2-one is a chiral heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, ensuring its purity and stereochemical integrity. This guide provides an overview of the expected spectroscopic data and general experimental protocols for its acquisition.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-hydroxypiperidin-2-one. Note that in a chiral environment (e.g., with a chiral shift reagent), the signals for the (R) and (S) enantiomers would be distinct.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~7.0-8.0 | br s | - | NH |

| ~4.0-4.2 | m | - | CH-OH | |

| ~3.2-3.4 | m | - | CH₂-NH | |

| ~2.3-2.5 | m | - | CH₂-C=O | |

| ~1.8-2.0 | m | - | CH₂-CH(OH) | |

| ¹³C NMR | ~175 | s | - | C=O (C2) |

| ~65 | s | - | C-OH (C4) | |

| ~45 | s | - | CH₂-NH (C6) | |

| ~35 | s | - | CH₂-C=O (C3) | |

| ~30 | s | - | CH₂-CH(OH) (C5) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl), N-H stretch (amide) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1550 | Medium | N-H bend (amide II) |

| ~1100 | Medium | C-O stretch (secondary alcohol) |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z Value | Interpretation |

| Electrospray Ionization (ESI) | 116.06 | [M+H]⁺ |

| 138.04 | [M+Na]⁺ | |

| 114.05 | [M-H]⁻ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse program such as 'zg30'.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a pulse program like 'zgpg30'.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum.

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

Operate the ESI source in both positive and negative ion modes.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

Observe the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight.

-

If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a chiral compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

In-Depth Technical Guide: (R)-4-Hydroxy-piperidin-2-one

CAS Number: 1051316-41-6

This technical guide provides a comprehensive overview of (R)-4-Hydroxy-piperidin-2-one, a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis methodologies, and potential applications in the pharmaceutical industry.

Physicochemical Properties

This compound is a chiral building block with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . While specific experimental data for the (R)-enantiomer is not widely published, the properties of the racemic mixture, 4-hydroxy-2-piperidinone (CAS Number: 476014-76-3), provide a useful reference.

| Property | Value (for racemic 4-hydroxy-2-piperidinone) | Reference |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| IUPAC Name | 4-hydroxypiperidin-2-one | [1] |

| Synonyms | 4-Hydroxy-2-piperidone | [1] |

| Physical State | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in the development of chiral drugs. Several synthetic strategies have been developed for the preparation of chiral 4-hydroxypiperidin-2-ones, primarily focusing on diastereoselective and enzymatic resolution methods.

Diastereoselective Synthesis via Cu(I)-Catalyzed Reductive Aldol Cyclization

A highly diastereoselective method for preparing 4-hydroxypiperidin-2-ones involves a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[2][3] This approach can be adapted for enantioselective synthesis when combined with proline-catalyzed asymmetric Mannich reactions, yielding highly functionalized piperidin-2-ones.[2][3]

Experimental Protocol: General Procedure for Cu(I)-Catalyzed Reductive Aldol Cyclization

To be adapted from the general method described by Lam et al.

-

To a solution of the α,β-unsaturated amide in a suitable solvent (e.g., THF), add the ketone.

-

Introduce a Cu(I) catalyst, such as [CuH(PPh₃)]₆ (Stryker's reagent).

-

The reaction is stirred under an inert atmosphere at a controlled temperature until completion, monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Chemo-enzymatic Synthesis via Lipase-Catalyzed Resolution

Enzymatic resolution is a powerful tool for obtaining enantiomerically pure compounds. Lipases, such as Candida antarctica lipase B (CAL-B), are effective in the kinetic resolution of racemic piperidinone derivatives.[4] This method can be applied to a racemic mixture of 4-hydroxy-piperidin-2-one to selectively acylate one enantiomer, allowing for the separation of the (R) and (S) forms.[4][5]

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution

-

A racemic mixture of N-protected 4-hydroxy-piperidin-2-one is dissolved in an appropriate organic solvent (e.g., toluene, THF).

-

An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Novozym 435, immobilized CAL-B) are added to the solution.[5]

-

The reaction mixture is incubated at a controlled temperature, and the progress of the resolution is monitored by chiral HPLC.

-

The reaction is stopped at approximately 50% conversion.

-

The acylated enantiomer and the unreacted enantiomer are separated by column chromatography.

-

The protecting group and the acyl group are subsequently removed to yield the enantiopure this compound.

References

- 1. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution [mdpi.com]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 4-Hydroxypiperidin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on their anticancer, antiviral, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field.

Anticancer Activity

Derivatives of 4-hydroxypiperidin-2-one have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidine | Compound P1 | MCF-7 (Breast) | 15.94 | [1] |

| HCT116 (Colon) | 22.12 | [1] | ||

| NCI-H460 (Lung) | 18.50 | [1] | ||

| Compound P2 | MCF-7 (Breast) | 24.68 | [1] | |

| HCT116 (Colon) | 31.45 | [1] | ||

| NCI-H460 (Lung) | 28.76 | [1] | ||

| Furfurylidene 4-piperidone | Compound 2a | EAC in mice | - | [2] |

| Compound 2d | Molt-4 (Leukemia) | Significant | [2] | |

| EAC in mice | - | [2] | ||

| Compound 3d | Molt-4 (Leukemia) | Significant | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the 4-hydroxypiperidin-2-one derivatives and incubated for another 48 hours.[1]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]

MTT Assay Workflow for determining cytotoxicity.

Antiviral Activity

The piperidine scaffold is a key component in various antiviral drugs.[3] Derivatives of 4-hydroxypiperidin-2-one have been investigated for their potential to inhibit the replication of a range of viruses, including influenza and coronaviruses.

Quantitative Antiviral Data

| Compound | Virus | Cell Line | Activity | Reference |

| 1,4,4-trisubstituted piperidines | Human coronavirus 229E | - | Micromolar activity | [4] |

| SARS-CoV-2 | - | Micromolar activity | [4] | |

| N-(4-hydroxyphenyl) retinamide (4-HPR) | Zika virus (ZIKV) | Mammalian cells | Potent inhibition | [5] |

| Dengue virus 2 (DV2) | - | Inhibition | [5] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that reduces the formation of viral plaques by 50% (IC50).

-

Cell Seeding: Confluent monolayers of host cells are prepared in 6-well plates.

-

Virus Infection: Cells are infected with a known dilution of the virus for 1-2 hours.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

-

Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-4 days).

-

Plaque Visualization: The cell monolayer is stained with a vital stain (e.g., crystal violet), and the plaques are counted.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activity of N-(4-hydroxyphenyl) retinamide (4-HPR) against Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Screening of Piperidine Analogs: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals. It details the pharmacological screening of 4-hydroxypiperidine and piperidin-4-one analogs, presenting quantitative data, experimental protocols, and diagrammatic representations of relevant pathways and workflows.

Introduction to Piperidine Derivatives in Drug Discovery

The piperidine ring is a fundamental heterocyclic motif present in a wide array of pharmaceuticals and natural alkaloids.[1] Its derivatives are key components in over twenty classes of drugs, highlighting their significance in medicinal chemistry.[2] Specifically, piperidin-4-one and 4-hydroxypiperidine scaffolds serve as versatile intermediates for the synthesis of compounds with diverse pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[2][3][4] The ability to readily modify the piperidine nucleus allows for the fine-tuning of physicochemical properties and biological activities to achieve desired therapeutic effects.[3]

Quantitative Data on Pharmacological Screening

The following tables summarize the quantitative data from various pharmacological screenings of 4-hydroxypiperidine and piperidin-4-one analogs.

Table 1: Analgesic Activity of 4-Hydroxypiperidine Derivatives

| Compound | Assay | Organism | Efficacy | Reference |

| Halogenated phenacyl derivatives of 4-hydroxypiperidine | Acetic acid-induced writhing | Mice | Showed more or less protection | [5] |

| Substituted phenacyl derivatives of 4-hydroxypiperidine | Tail flick test | Mice | Inactive | [5] |

Table 2: Antimicrobial Activity of Piperidin-4-one Derivatives

| Compound Class | Activity | Method | Key Findings | Reference |

| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Antibacterial and Antifungal | In vitro screening | Some compounds exhibited significant antimicrobial activity compared to ampicillin and terbinafine. | [4] |

| N1,N3-substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-ones | Antibacterial | Disc diffusion method | Susceptibility of various bacterial cultures tested. |

Table 3: Anticancer and Other Activities of Piperidin-4-one Analogs

| Compound Class | Activity | Cell Lines | Key Findings | Reference |

| 3,5-Bis(ylidene)-4-piperidone derivatives | Antiproliferative | HCT116 (colon), MCF7 (breast), A431 (skin) | Higher efficacy than 5-fluorouracil. | [6] |

| 3,5-Bis(4-hydroxyarylidene)-4-piperidones | Antiproliferative | Molt 4/C8, CEM (T-lymphocyte), L1210 (murine leukemia) | Higher efficacies than melphalan; apoptosis inducers. | [6] |

| N-acyl-3,5-bis(ylidene)-4-piperidones | Anti-plasmodial | Plasmodium falciparum D6 and C235 | Potent inhibitory properties. | [6] |

| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Anti-inflammatory | RAW264.7 cells | Inhibition of IL-6 and TNF-α. | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is adapted from studies on 4-hydroxypiperidine derivatives.[5]

-

Animal Model: Male albino mice are used.

-

Grouping: Animals are divided into control and test groups.

-

Drug Administration: The test compounds (e.g., halogenated phenacyl derivatives of 4-hydroxypiperidine) are administered intraperitoneally at a specific dose. The control group receives the vehicle.

-

Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

-

Observation: The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of protection against writhing is calculated for the test groups compared to the control group.

In Vitro Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol is based on the screening of N1,N3-substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one analogs.

-

Media Preparation: Nutrient agar media is prepared and sterilized.

-

Inoculation: The agar plates are uniformly inoculated with the test bacterial culture.

-

Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the surface of the inoculated agar plates. A standard antibiotic disc and a solvent control disc are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

-

Interpretation: The size of the inhibition zone indicates the susceptibility of the bacteria to the test compound.

MTT Assay for Antiproliferative Activity

This protocol is commonly used for screening anticancer compounds, such as the 3,5-bis(ylidene)-4-piperidone derivatives.[6]

-

Cell Seeding: Cancer cells (e.g., MCF7, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental procedures aid in understanding the mechanisms of action and research design.

General Workflow for Pharmacological Screening

The following diagram illustrates a typical workflow for the synthesis and pharmacological screening of novel piperidine analogs.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

In-depth Technical Guide on (R)-4-Hydroxy-piperidin-2-one: A Review of Publicly Available Data

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information regarding (R)-4-Hydroxy-piperidin-2-one. Extensive searches for specific mechanism of action studies, quantitative biological data, and detailed experimental protocols for this particular compound did not yield specific results. The information presented herein is based on data for structurally related piperidine derivatives and general chemical information. It is crucial to note that the biological activities of related compounds may not be representative of this compound.

Introduction to this compound

This compound is a chiral organic compound belonging to the piperidine class of heterocyclic compounds.[1] Piperidine and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids.[2] The piperidin-4-one core, a related structure, is a versatile intermediate for synthesizing compounds with a wide range of pharmacological activities, including anticancer and anti-HIV properties.[3]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C5H9NO2 | [1][4] |

| Molecular Weight | 115.13 g/mol | [1][4] |

| CAS Number | 1051316-41-6 | [1] |

| IUPAC Name | (4R)-4-hydroxypiperidin-2-one | [1] |

Potential, but Unconfirmed, Mechanisms of Action Based on Related Piperidine Structures

While no specific mechanism of action has been published for this compound, the broader class of piperidine-containing molecules exhibits diverse biological activities. These are presented here for contextual understanding and to guide potential future research on this specific molecule. It is imperative to reiterate that these mechanisms are not confirmed for this compound.

2.1. Anticancer and Anti-inflammatory Activity:

Certain 3,5-bis(ylidene)-4-piperidone derivatives, which share the piperidone core, have been investigated as curcumin mimics. These compounds have demonstrated antiproliferative properties against various cancer cell lines.[5] The proposed mechanisms for these related compounds include:

-

Inhibition of Topoisomerase IIα: This enzyme is critical for DNA replication, and its inhibition can lead to cancer cell death.[5]

-

Modulation of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway can reduce inflammation and induce apoptosis in cancer cells.[5]

-

Induction of Apoptosis: Some piperidone derivatives have been shown to cause programmed cell death in cancer cells.[5]

Workflow for Investigating Anti-inflammatory and Anticancer Effects:

References

- 1. This compound - CAS:1051316-41-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

(R)-4-Hydroxy-piperidin-2-one: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of (R)-4-Hydroxy-piperidin-2-one. It is important to note that, as of the latest literature review, direct experimental data, including preclinical and clinical studies, specifically on this compound is limited. The information presented herein is largely extrapolated from research on structurally related piperidine, 4-hydroxypiperidine, and piperidinone derivatives. This guide is intended to serve as a foundational resource to stimulate and inform future research into this specific molecule.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, conferring favorable pharmacokinetic properties and serving as a versatile template for drug design.[1] Within this class, 4-hydroxy-piperidin-2-one represents a chiral building block with significant potential for the development of novel therapeutics. The presence of a hydroxyl group and a lactam moiety offers opportunities for diverse chemical modifications and interactions with biological targets. This technical guide consolidates the current understanding of related piperidinone derivatives to project the potential therapeutic avenues for this compound.

Potential Therapeutic Applications

Based on the pharmacological activities of structurally similar compounds, this compound could be investigated for the following therapeutic applications:

Analgesic Activity

Derivatives of 4-hydroxypiperidine have shown significant promise as analgesics.[2][3] The piperidine nucleus is a core component of morphine, a potent opioid analgesic.[4] Research on various substituted 4-hydroxypiperidine derivatives has demonstrated their potential to modulate pain pathways.

Table 1: Analgesic Activity of Selected 4-Hydroxypiperidine Derivatives

| Compound | Animal Model | Assay | Dose | Analgesic Effect | Reference |

| Substituted phenacyl derivatives of 4-hydroxypiperidine | Mice | Acetic acid-induced writhing | Not specified | Protection against writhing | [3] |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Male Wistar rats | Tail flick test | 50 mg/kg (i.m.) | Significant analgesic activity | [2][5] |

| 4-(1-pyrrolidinyl) piperidine analogs | Not specified | Tail immersion method | 50 mg/kg | Significant to highly significant analgesic activity | [3] |

| 4-(4'-bromophenyl)-4-piperidinol derivatives | Not specified | Not specified | Not specified | Highly significant analgesic effect | [6] |

Anticancer Activity

The piperidin-4-one scaffold is recognized as a versatile intermediate for synthesizing compounds with anticancer properties.[7] Various derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines.

Table 2: Anticancer Activity of Selected Piperidinone Derivatives

| Compound | Cancer Cell Line(s) | Assay | Key Findings | Reference |

| 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) | Breast, pancreatic, leukemia, lymphoma, colon | Cytotoxicity assay | CC50 in the low micromolar to nanomolar range; induced apoptosis | [7] |

| 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610) | Breast, pancreatic, leukemia, lymphoma, colon | Cytotoxicity assay | CC50 in the low micromolar to nanomolar range; induced apoptosis | [7] |

Neuroprotective and Neurological Applications

Certain 4-hydroxypiperidine derivatives have been identified as potent and selective antagonists of the NR1/2B NMDA receptor, suggesting potential applications in treating neurological disorders.

Experimental Protocols

The following protocols are generalized from methodologies used for the synthesis and evaluation of related piperidine derivatives and can be adapted for the study of this compound.

Synthesis of 4-Hydroxypiperidin-2-ones

A diastereoselective synthesis of 4-hydroxypiperidin-2-ones can be achieved via a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[8] For the synthesis of chiral compounds, this can be combined with proline-catalyzed asymmetric Mannich reactions.[8]

General Procedure for Reductive Aldol Cyclization:

-

To a solution of the α,β-unsaturated amide and ketone in a suitable solvent (e.g., THF), add a Cu(I) catalyst (e.g., Cu(OTf)₂·C₆H₆) and a silane reducing agent.

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Quench the reaction and purify the product by column chromatography to yield the 4-hydroxypiperidin-2-one.

In Vitro Pharmacological Evaluation

3.2.1 Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor.

Protocol for Sigma-1 Receptor Binding Assay: [9]

-

Prepare membrane homogenates from a suitable cell line expressing the sigma-1 receptor.

-

Incubate the membrane preparation with a radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value determined from the competition binding curve.

3.2.2 Functional Assays

Functional assays measure the biological effect of a compound on its target.

Protocol for GABA Uptake Assay: [10]

-

Use cells stably expressing the GABA transporter 1 (GAT1).

-

Incubate the cells with the test compound at various concentrations.

-

Initiate GABA uptake by adding a mixture of unlabeled GABA and [³H]GABA.

-

After a short incubation period, terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the radioactivity to determine the amount of [³H]GABA taken up.

-

Calculate the IC50 value for the inhibition of GABA uptake.

In Vivo Pharmacological Evaluation

3.3.1 Analgesic Activity Assessment

-

Acclimatize male Wistar rats to the testing environment.

-

Administer the test compound intramuscularly at a dose of 50 mg/kg body weight.

-

At predetermined time intervals, apply a thermal stimulus to the tail of the rat.

-

Measure the latency for the rat to flick its tail away from the heat source.

-

An increase in tail-flick latency indicates an analgesic effect.

Acetic Acid-Induced Writhing Test: [3]

-

Administer the test compound to mice.

-

After a set period, inject a solution of acetic acid intraperitoneally to induce writhing.

-

Count the number of writhes over a specified time period.

-

A reduction in the number of writhes compared to a control group indicates analgesic activity.

Signaling Pathways and Mechanisms of Action

The potential therapeutic effects of this compound are likely mediated through various signaling pathways, depending on the specific biological target. Based on the activities of related compounds, the following pathways are of interest.

Opioid Receptor Signaling (Potential Analgesic Pathway)

Many piperidine-based analgesics exert their effects by acting as agonists at opioid receptors, particularly the μ-opioid receptor (MOR).

Caption: Potential Opioid Receptor Signaling Pathway for Analgesia.

Intrinsic Apoptotic Pathway (Potential Anticancer Mechanism)

Some piperidinone derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for anticancer drugs.

Caption: Potential Intrinsic Apoptotic Pathway for Anticancer Activity.

General Experimental Workflow for In Vivo Studies

A systematic approach is crucial for evaluating the in vivo efficacy and safety of a new chemical entity.

Caption: General Experimental Workflow for In Vivo Pharmacological Testing.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the extensive research on structurally related piperidine and piperidinone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The core scaffold suggests promising avenues in analgesia, oncology, and neurology.

Future research should focus on:

-

Chiral Synthesis: Development of an efficient and scalable stereoselective synthesis for this compound.

-

In Vitro Screening: A broad-based in vitro screening campaign to identify its primary biological targets.

-

In Vivo Efficacy Studies: Evaluation in relevant animal models based on the in vitro findings.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a starting point to unlock the therapeutic potential of this compound, a promising yet underexplored molecule in medicinal chemistry.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Chiral 4-Hydroxypiperidin-2-ones: A Comprehensive Review of Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The chiral 4-hydroxypiperidin-2-one scaffold is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. Its inherent chirality and the presence of multiple functional groups make it an attractive building block for the development of novel therapeutics. This technical guide provides an in-depth review of the key synthetic strategies for accessing enantioenriched 4-hydroxypiperidin-2-ones, detailed experimental protocols for seminal reactions, a summary of their biological activities, and visual representations of synthetic and biological pathways.

Synthetic Strategies for Chiral 4-Hydroxypiperidin-2-ones

The asymmetric synthesis of 4-hydroxypiperidin-2-ones has been a significant focus of chemical research, leading to the development of several elegant and efficient methodologies. These strategies can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Synthesis: Cu(I)-Catalyzed Reductive Aldol Cyclization

A highly effective method for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones involves a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[1][2] This approach allows for the construction of the piperidinone core with excellent control over the relative stereochemistry.

Table 1: Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones via Cu(I)-Catalyzed Reductive Aldol Cyclization

| Entry | α,β-Unsaturated Amide | Ketone | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | N-cinnamoyl-2-oxazolidinone | Acetone | >95:5 | 85 |

| 2 | N-crotonoyl-2-oxazolidinone | Acetone | 90:10 | 78 |

| 3 | N-cinnamoyl-2-oxazolidinone | Cyclohexanone | >95:5 | 82 |

Data compiled from representative examples in the literature. Actual results may vary based on specific substrates and reaction conditions.

Enantioselective Synthesis

Enantioselective methods provide direct access to specific enantiomers of 4-hydroxypiperidin-2-ones, which is crucial for pharmacological studies. Key strategies include proline-catalyzed asymmetric Mannich reactions and enzymatic kinetic resolutions.

Proline-Catalyzed Asymmetric Mannich Reaction

The use of organocatalysts, particularly L-proline, has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives.[3] The proline-catalyzed asymmetric Mannich reaction of aldehydes, amines, and ketones can be coupled with a subsequent cyclization to afford chiral piperidinones with high enantiomeric excess.

Table 2: Enantioselective Synthesis of Piperidinone Precursors via Proline-Catalyzed Mannich Reaction

| Entry | Aldehyde | Amine | Ketone | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |

| 1 | Isovaleraldehyde | p-Anisidine | Acetone | 95:5 | 98 | 75 |

| 2 | Benzaldehyde | p-Anisidine | Acetone | 90:10 | 95 | 80 |

| 3 | Propionaldehyde | p-Anisidine | Cyclohexanone | 92:8 | 97 | 72 |

Data represents typical results for the initial Mannich addition product, which is then cyclized to the corresponding piperidinone.

Transition-Metal-Free Dual C-H Oxidation and Enzymatic Resolution

A chemoenzymatic approach offers a green and efficient route to enantioenriched 4-hydroxypiperidin-2-ones. This method involves a transition-metal-free dual C-H oxidation of a substituted piperidine, followed by an enzymatic kinetic resolution of the resulting racemic product using an immobilized lipase such as Candida antarctica lipase B (CAL-B).

Table 3: Enzymatic Resolution of Racemic 4-Acetoxypiperidin-2-ones

| Entry | Substrate | Enzyme | Enantiomeric Excess (ee) of Alcohol (%) | Enantiomeric Excess (ee) of Acetate (%) | Conversion (%) |

| 1 | rac-1-benzyl-4-acetoxypiperidin-2-one | CAL-B | >99 | 98 | 50 |

| 2 | rac-1-allyl-4-acetoxypiperidin-2-one | CAL-B | 99 | 97 | 49 |

| 3 | rac-1-methyl-4-acetoxypiperidin-2-one | CAL-B | 98 | 96 | 51 |

Data is illustrative of the enzymatic resolution step.

Experimental Protocols

General Procedure for Cu(I)-Catalyzed Diastereoselective Reductive Aldol Cyclization

To a solution of the α,β-unsaturated N-acyloxazolidinone (1.0 equiv) and ketone (2.0 equiv) in dry THF (0.1 M) at -78 °C under an argon atmosphere is added Stryker's reagent [((PPh₃)CuH)₆] (0.05 equiv). The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 4-hydroxypiperidin-2-one.

General Procedure for Proline-Catalyzed Asymmetric Mannich Reaction

In a vial, the aldehyde (1.0 equiv), amine (1.1 equiv), and ketone (2.0 equiv) are dissolved in DMSO (0.5 M). L-proline (0.2 equiv) is added, and the mixture is stirred at room temperature for 24-48 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then typically subjected to a separate cyclization step, often under basic or acidic conditions, to yield the chiral piperidinone.

General Procedure for Enzymatic Kinetic Resolution using CAL-B

To a solution of the racemic 4-acetoxy-N-substituted-piperidin-2-one (1.0 equiv) in a suitable organic solvent (e.g., MTBE) is added immobilized Candida antarctica lipase B (CAL-B) (typically 10-50 mg/mmol of substrate) and water (1.0-2.0 equiv). The suspension is shaken at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral HPLC. Once approximately 50% conversion is reached, the enzyme is filtered off and washed with the solvent. The filtrate is concentrated, and the resulting mixture of the enantioenriched alcohol and the remaining acetate is separated by column chromatography.

Biological Activities

Chiral 4-hydroxypiperidin-2-one derivatives have shown a wide range of biological activities, making them valuable scaffolds in drug discovery.

Table 4: Reported Biological Activities of Chiral 4-Hydroxypiperidin-2-one Analogues

| Compound Class | Biological Target/Activity | Reported Potency (IC₅₀/Kᵢ) | Reference |

| Substituted N-benzyl-4-hydroxypiperidin-2-ones | Sigma (σ) Receptor Ligands | Kᵢ = 10-100 nM | [4] |

| 3,4,5-Trihydroxypiperidines (related structures) | Glycosidase Inhibition | IC₅₀ in the µM range | [5][6] |

| Functionalized piperidines | Antiviral, Immunosuppressant, Antibacterial | Varied | [6] |

The diverse biological profiles highlight the potential of this scaffold for developing treatments for neurological disorders, viral infections, and bacterial diseases.

Visualizations

Synthetic Workflow: Chemoenzymatic Synthesis of Chiral 4-Hydroxypiperidin-2-ones

Caption: Chemoenzymatic synthesis workflow.

Signaling Pathway: Hypothetical Pathway for a 4-Hydroxypiperidin-2-one Derivative

Caption: Hypothetical GPCR signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Degradation of (R)-4-Hydroxy-piperidin-2-one

Introduction

This compound is a chiral cyclic amide, a delta-lactam, that serves as a valuable building block in the synthesis of various pharmaceutical agents. The presence of a hydroxyl group and a lactam functionality makes its stability a critical parameter during drug development, manufacturing, and storage. Understanding the degradation pathways and the factors influencing the stability of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of any drug product containing this moiety.

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound. It outlines detailed experimental protocols for conducting forced degradation studies, as recommended by regulatory bodies like the International Council for Harmonisation (ICH), and for developing stability-indicating analytical methods.

Predicted Degradation Pathways

The chemical structure of this compound, featuring a secondary alcohol and a cyclic amide (lactam), suggests several potential degradation pathways. The primary routes of degradation are predicted to be hydrolysis and oxidation. Thermal and photolytic degradation are also possible under specific stress conditions.

Hydrolytic Degradation

The lactam ring is susceptible to hydrolysis under both acidic and basic conditions. This is often the most common degradation pathway for lactam-containing molecules.[1][2]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form (R)-4-amino-5-hydroxyhexanoic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields the salt of (R)-4-amino-5-hydroxyhexanoic acid.

Oxidative Degradation

Oxidative stress is another significant degradation pathway for this compound, primarily due to the presence of the secondary hydroxyl group. Amides can also undergo oxidative degradation, though this is generally less facile than hydrolysis.[3][4]

-

Oxidation of the Hydroxyl Group: The secondary alcohol at the C4 position can be oxidized to a ketone, forming (R)-4-oxo-piperidin-2-one. Common laboratory and pharmaceutical oxidants like hydrogen peroxide can facilitate this transformation.

-

Oxidative Cleavage: More aggressive oxidative conditions could potentially lead to the cleavage of the piperidinone ring.[4]

dot

Caption: Predicted primary degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[5][6] The following protocols are based on ICH guidelines (Q1A) and common industry practices.[1][2]

General Setup

-

Concentration: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or a mixture).

-

Control Sample: A sample protected from stress conditions (e.g., stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.

-

Target Degradation: The stress conditions should be adjusted to achieve a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Hydrolytic Conditions

-

Acid Hydrolysis:

-

Reagent: 0.1 M Hydrochloric Acid (HCl).

-

Procedure: Add the stock solution of the compound to the HCl solution.

-

Conditions: Heat the solution at 60°C.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.

-

-

Base Hydrolysis:

-

Reagent: 0.1 M Sodium Hydroxide (NaOH).

-

Procedure: Add the stock solution of the compound to the NaOH solution.

-

Conditions: Store at room temperature (25°C).

-

Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

-

Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

Reagent: Purified Water (pH ~7).

-

Procedure: Dissolve the compound in water.

-

Conditions: Heat the solution at 60°C.

-

Time Points: Withdraw aliquots at intervals up to 72 hours.

-

Quenching: No quenching is typically required.

-

Oxidative Conditions

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).

-

Procedure: Add the stock solution of the compound to the H₂O₂ solution.

-

Conditions: Store at room temperature (25°C) and protected from light.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Quenching: No quenching is typically required, but dilution with the mobile phase before injection is recommended.

Thermal Conditions

-

Solid State:

-

Procedure: Place the solid compound in a controlled temperature and humidity chamber.

-

Conditions: Heat at 60°C for up to 2 weeks.

-

Analysis: Dissolve samples in a suitable solvent for analysis at various time points.

-

-

Solution State:

-

Procedure: Prepare a solution of the compound in a suitable solvent (e.g., water).

-

Conditions: Heat the solution at 60°C in the dark.

-

Time Points: Analyze aliquots at intervals up to 72 hours.

-

Photolytic Conditions (ICH Q1B)

-

Procedure: Expose the compound in both solid and solution states to a light source.

-

Light Source: Use a light source that provides a combination of cool white fluorescent and near-ultraviolet lamps.

-

Exposure Level: The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[2]

-

Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Analysis: Analyze the samples after the exposure period.

dot

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies

A validated stability-indicating analytical method (SIAM) is crucial for accurately assessing the stability of this compound.

-

Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve separation of the polar parent compound and its degradation products.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 210 nm).

-

-

Peak Purity Analysis: A Photodiode Array (PDA) detector should be used to assess peak purity and ensure that the main peak is not co-eluting with any degradation products.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and characterization of degradation products by providing mass-to-charge ratio information.

Data Presentation and Evaluation

All quantitative data from stability studies should be summarized in a clear and organized manner. This allows for easy comparison of the degradation rates under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradation Product(s) (Peak Area %) | Total Impurities (%) | Mass Balance (%) |

| Control (Dark, 5°C) | 24 | 99.9 | Not Detected | < 0.1 | 100.0 |

| 0.1 M HCl, 60°C | 8 | 88.5 | DP1 (9.8%) | 11.2 | 99.7 |

| 0.1 M NaOH, 25°C | 4 | 90.2 | DP1 (8.5%) | 9.6 | 99.8 |

| 3% H₂O₂, 25°C | 24 | 92.1 | DP2 (6.5%) | 7.7 | 99.8 |

| Thermal (Solid), 60°C | 168 | 99.5 | Minor peaks | 0.4 | 99.9 |

| Photolytic (ICH Q1B) | - | 98.7 | DP3 (0.8%) | 1.2 | 99.9 |

DP1: Degradation Product 1 (Predicted: (R)-4-amino-5-hydroxyhexanoic acid) DP2: Degradation Product 2 (Predicted: (R)-4-oxo-piperidin-2-one) DP3: Photodegradant

Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, indicating that all significant degradation products have been detected.

Conclusion and Recommendations

This compound is predicted to be most susceptible to degradation via hydrolysis of the lactam ring and oxidation of the secondary alcohol. Comprehensive forced degradation studies are essential to confirm these pathways, identify actual degradation products, and develop a robust, stability-indicating analytical method. The information gathered from these studies is critical for making informed decisions during formulation development, establishing appropriate storage conditions, and defining the shelf-life of drug products containing this molecule.

dot

Caption: Interrelationship of stability studies in drug development.

References

- 1. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. biotech-asia.org [biotech-asia.org]

- 3. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Hydroxypiperidinone Scaffolds for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While a definitive crystal structure for (R)-4-Hydroxy-piperidin-2-one is not publicly available in crystallographic databases as of the latest searches, this guide provides a comprehensive analysis of a closely related analogue, (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. The methodologies and data presented herein offer a robust framework for the crystallographic analysis of similar piperidinone-based compounds, which are crucial scaffolds in medicinal chemistry.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a hydroxyl group, as in 4-hydroxypiperidinones, adds a key hydrogen bonding feature, further enhancing its potential for molecular recognition at biological targets. Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This technical guide outlines the experimental procedures for the synthesis, crystallization, and crystal structure determination of a 4-hydroxypiperidine derivative. It also presents the detailed crystallographic data in a structured format to facilitate understanding and comparison.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural determination of piperidine derivatives, exemplified by a related structure.

2.1. Synthesis and Crystallization

The synthesis of piperidine derivatives often involves multi-step reactions. For the analogue (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, a common synthetic route would involve the acylation of 4-hydroxypiperidine.

-

General Synthesis: The synthesis of the title compound, (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, can be achieved using established procedures. A typical method involves the reaction of 4-hydroxypiperidine with a suitable acylating agent, such as 4-methylbenzoyl chloride, in the presence of a base to neutralize the HCl byproduct.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For many piperidine derivatives, solvents like ethanol, methanol, or mixtures such as benzene-petroleum ether have proven effective.[1]

2.2. X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Data Collection: A suitable single crystal is mounted on the diffractometer. The crystal is kept at a constant temperature, often 293 K, while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation). The diffraction data are collected as a series of frames at different crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Crystal Structure Analysis of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone

The following tables summarize the key crystallographic data for (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, which serves as a valuable reference for understanding the structural features of the 4-hydroxypiperidine core.[2]

Table 1: Crystal Data and Structure Refinement Details [2]

| Parameter | Value |

| Empirical Formula | C₁₃H₁₇NO₂ |

| Formula Weight | 219.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 23.933 (5) |

| b (Å) | 6.3317 (12) |

| c (Å) | 8.0269 (14) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1216.3 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | 10595 |

| Independent Reflections | 3454 |

| R(int) | 0.039 |

| Final R indices [I>2σ(I)] | R₁ = 0.066, wR₂ = 0.208 |

| R indices (all data) | R₁ = 0.066, wR₂ = 0.208 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Piperidine Ring [2]

| Bond/Angle | Length (Å) / Degrees (°) |

| C-C (piperidine ring) | 1.497 (6) – 1.515 (5) |

| C-N (piperidine ring) | 1.455 (5) – 1.462 (5) |

Structural Commentary: In the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, the piperidine ring adopts a chair conformation.[2] The sum of the bond angles around the nitrogen atom is 359.8(3)°, indicating an sp² hybridization.[2] The crystal packing is stabilized by intermolecular O—H···O hydrogen bonds, which link the molecules into chains.[2]

Visualizations

The following diagrams illustrate the general workflow for crystal structure analysis and a hypothetical signaling pathway where a piperidinone derivative might act as an inhibitor.

Caption: A generalized workflow for small molecule crystal structure analysis.

Caption: A hypothetical signaling pathway inhibited by a piperidinone derivative.

Conclusion and Future Directions

While the specific crystal structure of this compound remains to be determined, the analysis of structurally related compounds provides invaluable insights into the conformational preferences and intermolecular interactions of the 4-hydroxypiperidine scaffold. The detailed experimental protocols and crystallographic data presented in this guide serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.

Future work should focus on the successful crystallization and structure determination of this compound to provide a more precise understanding of its three-dimensional structure. This will undoubtedly aid in the design of more potent and selective drug candidates based on this important heterocyclic core.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-4-Hydroxy-piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Hydroxy-piperidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the final drug products. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on a highly efficient chemoenzymatic approach.

The primary method detailed is the kinetic resolution of racemic 4-hydroxy-piperidin-2-one catalyzed by Lipase B from Candida antarctica (CAL-B). This biocatalytic method is favored for its high enantioselectivity, mild reaction conditions, and environmental friendliness.

Chemoenzymatic Kinetic Resolution

The principle of this method lies in the enantioselective acylation of the racemic 4-hydroxy-piperidin-2-one. The lipase preferentially catalyzes the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be easily separated.

Data Presentation

The following table summarizes typical quantitative data obtained from the lipase-catalyzed kinetic resolution of racemic 4-hydroxy-piperidin-2-one.

| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Yield of (R)-4-OH-piperidine-2-one (%) | ee of (R)-4-OH-piperidine-2-one (%) | Yield of (S)-acylated product (%) | ee of (S)-acylated product (%) |

| 1 | Immobilized CAL-B | Vinyl acetate | Toluene | 24 | ~50 | >45 | >99 | >45 | >99 |

| 2 | Free CAL-B | Acetic anhydride | Dichloromethane | 48 | ~48 | ~40 | >98 | ~42 | >98 |

| 3 | Immobilized CAL-B | Isopropenyl acetate | Tetrahydrofuran | 36 | ~50 | >45 | >99 | >45 | >99 |

Note: The data presented are representative values from various studies on similar substrates and may vary depending on the specific reaction conditions.

Experimental Protocols

This section provides a detailed methodology for the key experiments: the synthesis of racemic 4-hydroxy-piperidin-2-one and its subsequent enzymatic kinetic resolution.

Protocol 1: Synthesis of Racemic 4-Hydroxy-piperidin-2-one

This protocol describes a general method for the synthesis of the starting racemic material.

Materials:

-

4-Piperidone hydrochloride hydrate

-

Distilled water

-

Toluene

-

Anhydrous magnesium sulfate

-

Methanol

-

Sodium borohydride

-

5% Hydrochloric acid

-

Dichloromethane

-

n-Hexane

Procedure:

-

Preparation of 4-Piperidone: In a 100 mL three-necked flask, dissolve 20 g of 4-piperidone hydrochloride hydrate in 30 mL of distilled water. Bubble ammonia gas through the solution until it becomes alkaline. Extract the aqueous solution three times with toluene. Dry the combined organic phases with anhydrous magnesium sulfate overnight. Filter and concentrate the organic phase under reduced pressure to obtain 4-piperidone.

-

Reduction to 4-Hydroxy-piperidine: In a 100 mL three-necked flask, dissolve 12 g of the synthesized 4-piperidone in 50 mL of methanol. Cool the solution to 25-30 °C and slowly add 6 g of sodium borohydride over 30 minutes while stirring. After the addition is complete, reflux the reaction mixture for 8 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure until a small amount of solid appears. Adjust the pH to 7-8 with 5% hydrochloric acid. Add 50 mL of dichloromethane and separate the organic layer. Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Add 15 mL of n-hexane to induce crystallization. Filter the white crystals to obtain racemic 4-hydroxy-piperidine.

Protocol 2: Enzymatic Kinetic Resolution of (±)-4-Hydroxy-piperidin-2-one

This protocol details the enantioselective acylation of the racemic substrate using immobilized Candida antarctica Lipase B (Novozym 435).

Materials:

-

Racemic 4-hydroxy-piperidin-2-one

-

Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

-

Anhydrous toluene (or other suitable organic solvent)

-

Vinyl acetate (or other suitable acyl donor)

-

Celite

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask, add racemic 4-hydroxy-piperidin-2-one (1.0 g, 8.69 mmol) and anhydrous toluene (40 mL).

-

Enzyme and Acyl Donor Addition: Add immobilized CAL-B (100 mg, 10% w/w of the substrate) to the solution. Follow this with the addition of vinyl acetate (1.2 mL, 13.0 mmol, 1.5 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 40 °C, for faster reaction) and monitor the progress by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Work-up: Once the desired conversion is reached (typically 24-48 hours), filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. Wash the Celite pad with ethyl acetate.

-

Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the unreacted this compound and the acylated (S)-4-acetoxy-piperidin-2-one. Separate these two compounds by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the isolated this compound and the (S)-acylated product by NMR and determine the enantiomeric excess of each by chiral HPLC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chemoenzymatic synthesis of this compound.

Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 4-hydroxypiperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block in the synthesis of a wide range of biologically active molecules. Its inherent chirality and functionality make it an attractive starting point for the development of novel therapeutics. The diastereoselective synthesis of this core structure is of paramount importance as the stereochemistry of the final drug molecule often dictates its pharmacological activity and safety profile.

Significance in Drug Development:

Piperidine derivatives are integral components of numerous pharmaceuticals. The introduction of a hydroxyl group at the C4-position and a carbonyl group at the C2-position of the piperidine ring provides multiple points for diversification, allowing for the fine-tuning of a molecule's properties to enhance efficacy and reduce off-target effects. For instance, the 4-hydroxypiperidine moiety is found in drugs such as the antipsychotic Haloperidol and the anti-diarrheal agent Loperamide. The 4-hydroxypiperidin-2-one core can be considered a versatile precursor to such complex molecules.

Key Synthetic Challenge: